3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that features a tetrahydropyrimidinone core substituted with chlorophenyl and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and 2,6-difluoroaniline in the presence of a base can lead to the formation of the desired tetrahydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidinones and their derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
- 6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
Uniqueness
3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the presence of both chlorophenyl and difluorophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential efficacy in various applications compared to its analogs.
Properties
CAS No. |
176523-55-0 |
---|---|
Molecular Formula |
C16H11ClF2N2O |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C16H11ClF2N2O/c17-10-4-6-11(7-5-10)21-9-8-14(20-16(21)22)15-12(18)2-1-3-13(15)19/h1-8H,9H2,(H,20,22) |
InChI Key |
SLTYVDNPRGFZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.